Germanicol

Catalog No.
S606247
CAS No.
465-02-1
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanicol

CAS Number

465-02-1

Product Name

Germanicol

IUPAC Name

(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h19-20,22-24,31H,9-18H2,1-8H3/t20-,22+,23-,24+,27-,28+,29-,30-/m1/s1

InChI Key

QMUXVPRGNJLGRT-PNTWTTAKSA-N

SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3([C@@H](C1=CC(CC2)(C)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C

Germanicol, also known as olean-18-en-3-ol, is a naturally occurring triterpenoid found in various plants, including some species of mangroves []. While its traditional uses in folk medicine have been documented [], scientific research on Germanicol is still in its early stages. Here's a breakdown of its potential applications:

Biomarker for Mangrove Studies:

Studies suggest Germanicol can act as a biomarker for mangrove ecosystems. Its presence in sediments can help reconstruct past mangrove environments []. This information is valuable for understanding the history and evolution of these vital coastal ecosystems.

Potential Anti-inflammatory Properties:

Some preliminary research suggests Germanicol might possess anti-inflammatory properties. However, this research is limited to in-vitro studies, meaning it's been conducted on cells in a lab setting, not on living organisms []. Further investigation is needed to determine if Germanicol has any anti-inflammatory effects in vivo (within a living organism).

Other Potential Applications:

Limited research also explores Germanicol's potential role in other areas, such as lowering cholesterol and wound healing []. However, these applications require extensive further investigation before any conclusive statements can be made.

Germanicol is a pentacyclic triterpenoid characterized by its unique structure, which includes a hydroxy group at the 3β-position and a double bond between positions 18 and 19. Its chemical formula is C₃₀H₅₀O, and it is derived from oleanane, a common precursor in the biosynthesis of triterpenoids. This compound has gained attention due to its potential biological activities and therapeutic applications, particularly in cancer research and as an anti-inflammatory agent .

Research suggests germanicol may have potential as an anticancer agent, particularly against colon cancer cells []. Studies indicate it may induce apoptosis, a form of programmed cell death, in cancer cells []. The exact mechanism by which this occurs is still being investigated [].

Typical of triterpenoids. Notably, it can undergo:

  • Hydroxylation: The introduction of hydroxyl groups at various positions can modify its biological activity.
  • Oxidation: This reaction can lead to the formation of ketones or aldehydes, altering the compound's reactivity.
  • Reduction: Germanicol can be reduced to yield other triterpenoids or derivatives with varying properties.

These reactions are essential for synthesizing analogs and exploring the structure-activity relationship of germanicol .

Research has indicated that germanicol exhibits several biological activities:

  • Anticancer Properties: Studies have shown that germanicol induces selective growth inhibition in human colon cancer cells, promoting apoptosis through various mechanisms .
  • Anti-inflammatory Effects: Germanicol has been reported to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Activity: The compound demonstrates significant antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases.

These activities highlight germanicol's potential as a therapeutic agent in various medical fields .

  • Total Synthesis via Corey Method: This method involves a series of cyclizations and rearrangements to construct the complex structure of germanicol efficiently. Corey's formal synthesis has been a significant contribution to understanding its synthesis .
  • Biosynthetic Pathways: In nature, germanicol is synthesized through enzymatic processes involving germanicol synthase, which catalyzes the cyclization of squalene derivatives into pentacyclic structures .

Germanicol has several promising applications:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, germanicol is being explored as a lead compound for developing new drugs.
  • Cosmetic Industry: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: Germanicol may be used in dietary supplements for its potential health benefits.

These applications underscore the compound's versatility and importance in various industries .

Interaction studies involving germanicol have focused on its mechanism of action and interactions with cellular pathways:

  • Cellular Signaling Pathways: Research indicates that germanicol may influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Synergistic Effects: Studies have suggested that combining germanicol with other therapeutic agents could enhance its efficacy against certain diseases.

Understanding these interactions is crucial for optimizing its use in therapeutic settings .

Several compounds share structural similarities with germanicol. Here are some notable examples:

Compound NameStructure TypeUnique Features
BetulinPentacyclic TriterpenoidDerived from birch bark; known for anti-inflammatory properties.
Oleanolic AcidPentacyclic TriterpenoidExhibits hepatoprotective effects; commonly found in olive oil.
Ursolic AcidPentacyclic TriterpenoidKnown for anticancer activity; found in many herbs.

Uniqueness of Germanicol

Germanicol stands out due to its specific hydroxylation pattern and double bond configuration, which contribute to its unique biological activities. While other similar compounds also exhibit beneficial properties, the distinct structural features of germanicol may lead to different mechanisms of action and therapeutic potentials.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.4

Appearance

Powder

UNII

7NEX9512DZ

Wikipedia

Germanicol

Dates

Last modified: 08-15-2023

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